1H-Benzimidazole, 5-methoxy-1-phenyl-

Description

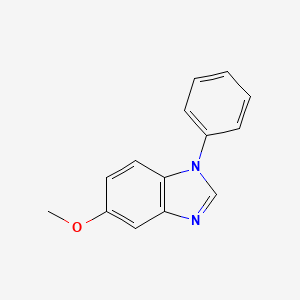

1H-Benzimidazole, 5-methoxy-1-phenyl- is a fused heterocyclic compound featuring a benzimidazole core substituted with a methoxy group at position 5 and a phenyl group at position 1 (Figure 1). Benzimidazole derivatives are renowned for their pharmacological versatility, including antifungal, antiviral, and anticancer activities .

Properties

CAS No. |

38205-85-5 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

5-methoxy-1-phenylbenzimidazole |

InChI |

InChI=1S/C14H12N2O/c1-17-12-7-8-14-13(9-12)15-10-16(14)11-5-3-2-4-6-11/h2-10H,1H3 |

InChI Key |

BMNCXCJXZKZJII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism: 5-Substituted vs. 6-Substituted Derivatives

Substitution patterns on the benzimidazole ring significantly impact biological activity. For example:

- 6-Methoxy-1-methylbenzimidazole () exhibits higher enhancing activity for influenza virus multiplication at low concentrations compared to its 5-hydroxy-1-methyl analog. However, the 5-hydroxy derivative achieves greater maximal enhancement at higher concentrations, emphasizing the role of substitution position in dose-dependent effects .

- 5-Methoxy-1-phenyl- derivatives (target compound) may display distinct receptor-binding profiles compared to 6-substituted analogs due to altered electronic distributions and steric hindrance .

Substituent Type: Methoxy vs. Hydroxy and Halogen Groups

- Hydroxy groups may also participate in hydrogen bonding, altering target specificity .

- 6-Chloro-1H-benzimidazole derivatives () demonstrate enhanced anticancer activity against hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines. The electron-withdrawing chloro group may increase reactivity in electrophilic interactions, contrasting with the electron-donating methoxy group in the target compound .

Phenyl Group Variations: Position 1 vs. Position 2 Substitution

- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole () features a benzyl group at position 1 and a methoxyphenyl group at position 2. The benzyl moiety increases steric bulk, which may reduce binding affinity to compact enzymatic pockets compared to the target compound’s simpler phenyl substitution .

- 2-Phenyl-1H-benzimidazole () lacks the methoxy group, resulting in lower electronic complexity. This simplification correlates with reduced antifungal activity in some studies, underscoring the importance of the 5-methoxy group in the target compound .

Antifungal and Antimicrobial Activity

- The target compound’s structural analog, 2-mercapto-5-methoxy-1H-benzimidazole (), shows potent activity against plant pathogenic fungi (Macrophomina, Rhizoctonia). The thiol group at position 2 enhances metal-binding capacity, a feature absent in the target compound, suggesting divergent mechanisms of action .

- N-Substituted 6-chloro/nitro-1H-benzimidazoles () exhibit broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against E. coli and S. aureus. The nitro group’s strong electron-withdrawing effects may contribute to this efficacy, whereas the target compound’s methoxy group likely favors milder interactions .

Enzyme Inhibition and Anticancer Potential

- 1H-Benzimidazole derivatives with N,N-dimethylamino groups () inhibit PDE10A (70–86% inhibition at 1 µM), a key enzyme in neurodegenerative diseases. The dimethylamino group’s basicity contrasts with the methoxy group’s neutrality, suggesting different binding modes .

- 6-Nitro-1H-benzimidazole derivatives () demonstrate potent activity against rhabdomyosarcoma (RMS) cells, with IC₅₀ values comparable to paclitaxel. The nitro group’s redox activity may induce DNA damage, a mechanism less likely in the methoxy-substituted target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.